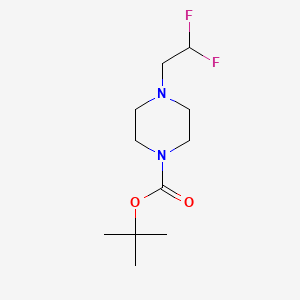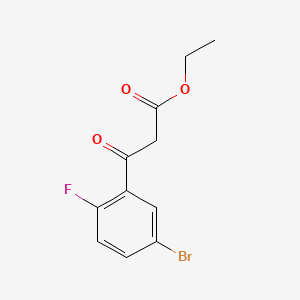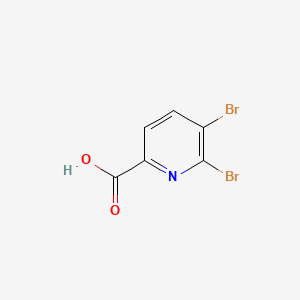
5,6-Dibromopicolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dibromopicolinic acid is a chemical compound with the CAS number 1206679-66-4 . It has a molecular weight of 280.9 and its IUPAC name is 5,6-dibromo-2-pyridinecarboxylic acid . It is stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The molecular formula of this compound is C6H3Br2NO2 . The average mass is 280.901 Da and the monoisotopic mass is 278.853027 Da .Physical And Chemical Properties Analysis
This compound is a solid substance . The physical form of this compound is solid .Wissenschaftliche Forschungsanwendungen
Electrochemical Biosensing : A study by Xiang et al. (2007) demonstrated a novel electrochemical method for the selective determination of dopamine, employing laccase/multi-walled carbon nanotube-based biosensors. This method involves chemical reactions that ultimately produce 5,6-dihydroxyindoline quinone, demonstrating the relevance of similar compounds in biosensor development (Xiang et al., 2007).
Microbial Degradation of Picolinic Acid : Qiu et al. (2019) identified a gene cluster responsible for the degradation of picolinic acid in Alcaligenes faecalis JQ135. This study provides insights into the microbial catabolism of environmental toxic pyridine derivatives, which could be related to the metabolism of compounds like 5,6-Dibromopicolinic acid (Qiu et al., 2019).
Pharmacokinetics in Cancer Therapy : Kissel et al. (1997) conducted a study on the pharmacokinetics of 5-fluorouracil in patients with liver metastases from colorectal adenocarcinoma, offering insights into the behavior of fluorinated compounds similar to this compound in therapeutic contexts (Kissel et al., 1997).
Dopamine β-Hydroxylase Inhibition : Research by Toshiharu et al. (1970) revealed that fusaric acid (5-butylpicolinic acid) is a potent inhibitor of dopamine β-hydroxylase in vitro and in vivo. This highlights the potential of related compounds in neurological and pharmacological research (Toshiharu et al., 1970).
Synthesis of Pyrrolo[2,3-d]pyrimidines : Jiang et al. (2015) described a Copper/6-methylpicolinic acid catalyzed coupling reaction, which is relevant to the synthesis of complex organic compounds, demonstrating the utility of picolinic acid derivatives in organic synthesis (Jiang et al., 2015).
Safety and Hazards
The safety information for 5,6-Dibromopicolinic acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Wirkmechanismus
Target of Action
5,6-Dibromopicolinic acid is a derivative of picolinic acid . Picolinic acid is known to bind to zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes including viral replication and packaging
Mode of Action
Picolinic acid, the parent compound of this compound, binds to ZFPs in a way that changes their structures and disrupts zinc binding, inhibiting function . This interaction can potentially inhibit the function of ZFPs involved in viral replication and packaging .
Biochemical Pathways
Picolinic acid is known to play a key role in zinc transport . By binding to ZFPs, it may affect the normal cell homeostatic functions and viral replication processes .
Pharmacokinetics
It is known that picolinic acid is a pyridine carboxylate metabolite of tryptophan . It is produced in the body on a daily basis through the breakdown of tryptophan . The pharmacokinetics of this compound may be influenced by similar metabolic pathways.
Result of Action
Picolinic acid has been shown to have antiviral activity in vitro and in vivo . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses . Therefore, this compound may have similar effects.
Eigenschaften
IUPAC Name |
5,6-dibromopyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO2/c7-3-1-2-4(6(10)11)9-5(3)8/h1-2H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHFYQMPUZAWOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659339 |
Source


|
| Record name | 5,6-Dibromopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206679-66-4 |
Source


|
| Record name | 5,6-Dibromopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

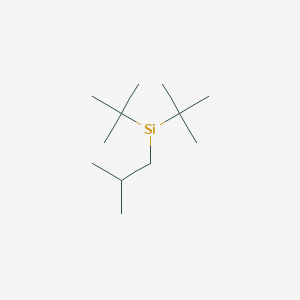
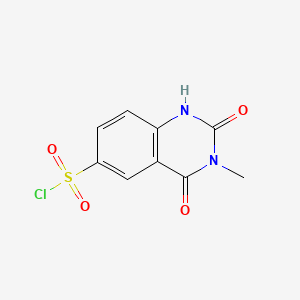
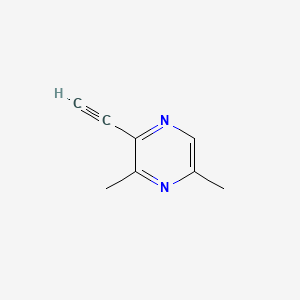



![1-Bromo-6-chloroimidazo[1,5-a]pyrazine](/img/structure/B580933.png)

![Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B580935.png)
